ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate
Description
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes an ethoxy group, a keto group, and a carboxylate ester. Dihydropyridines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-9(12)11-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDTZNLRCXNBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a multicomponent reaction. This reaction typically includes terminal alkynes, isocyanates, and malonates. The process is catalyzed by copper acetylides, which attack the isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group instead of an ethoxy group and a methyl group instead of a hydrogen atom at the 6-position.
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a methyl group at the 2-position instead of an ethoxy group.
Uniqueness
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and keto group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
